![molecular formula C11H16 B14636241 5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene CAS No. 54501-67-6](/img/structure/B14636241.png)
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-ylidene)bicyclo[222]oct-2-ene is a bicyclic compound with the molecular formula C11H16 This compound is characterized by its unique bicyclo[222]octene structure, which consists of a cyclohexane ring fused with two ethylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-ylidene)bicyclo[222]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems In this reaction, cyclohexadiene reacts with an appropriate dienophile under controlled conditions to form the bicyclo[222]octene core
Industrial Production Methods
Industrial production of this compound may involve optimized Diels-Alder reactions followed by large-scale alkylation processes. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The propan-2-ylidene group can enhance its binding affinity and specificity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the propan-2-ylidene group, resulting in different chemical properties and reactivity.
Cyclohexene: A simpler structure with only one ring, leading to different applications and reactivity.
Norbornene: Another bicyclic compound with a different ring fusion pattern, affecting its chemical behavior.
Uniqueness
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene stands out due to its unique combination of a bicyclic core and the propan-2-ylidene group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
54501-67-6 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
5-propan-2-ylidenebicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C11H16/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,9-10H,4,6-7H2,1-2H3 |
Clé InChI |
OMTCNAOVFIMOJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC2CCC1C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
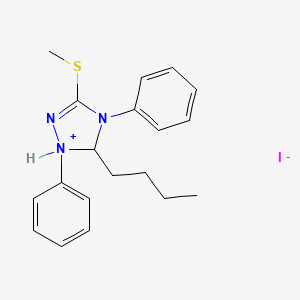
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)


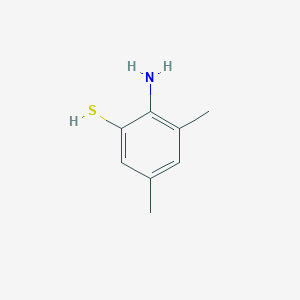
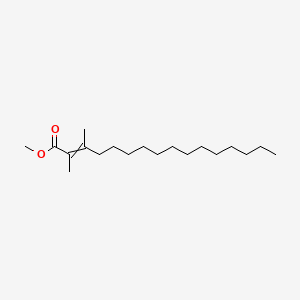
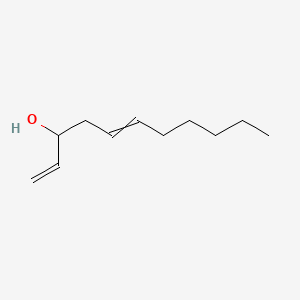
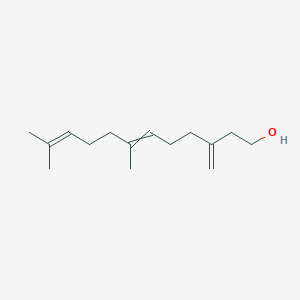
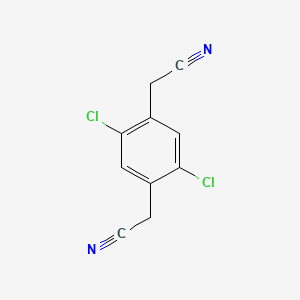
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
